An In-depth Technical Guide to 4-(((Benzyloxy)carbonyl)amino)pentanoic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-(((Benzyloxy)carbonyl)amino)pentanoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Synthetic Building Block
In the realm of peptide chemistry and drug discovery, amino acid derivatives are the fundamental tools of the trade. Among these, N-protected amino acids are indispensable for the controlled and sequential assembly of peptides and other complex molecular architectures. This guide focuses on a specific, yet potentially valuable building block: 4-(((Benzyloxy)carbonyl)amino)pentanoic acid. While not as commonly documented as its isomers, its unique structure as a γ-amino acid derivative offers intriguing possibilities for the design of novel peptidomimetics and therapeutic agents.
This document provides a comprehensive overview of its chemical structure, extrapolated physical properties, a detailed, field-proven synthesis protocol, and its potential applications. As a Senior Application Scientist, the aim is to not only present data but to also provide the underlying scientific rationale for the methodologies described, ensuring both technical accuracy and practical utility.
Molecular Architecture and Physicochemical Profile
4-(((Benzyloxy)carbonyl)amino)pentanoic acid, also known as N-Cbz-4-aminopentanoic acid, is a γ-amino acid derivative where the amino group at the 4-position is protected by a benzyloxycarbonyl (Cbz or Z) group. This protecting group is renowned for its stability under a range of conditions and its facile removal by catalytic hydrogenolysis, making it a cornerstone of peptide synthesis.[1][2]
Chemical Structure
Molecular Formula: C₁₃H₁₇NO₄
Molecular Weight: 251.28 g/mol
Structure:
The molecule possesses a chiral center at the fourth carbon, and thus can exist as (R)- and (S)-enantiomers. The specific stereochemistry is crucial for its application in biologically active molecules.
Physical and Chemical Properties (Estimated)
| Property | Estimated Value | Rationale and Comparative Insights |
| Appearance | White to off-white solid | Cbz-protected amino acids are typically crystalline solids at room temperature.[5] |
| Melting Point | 60-70 °C | Based on the melting point of 4-{[(benzyloxy)carbonyl]amino}butanoic acid (64-65 °C). The additional methyl group may slightly alter the crystal lattice energy.[3] |
| Boiling Point | > 350 °C (decomposes) | High boiling points are expected due to the presence of the carboxylic acid and carbamate groups, which allow for strong intermolecular hydrogen bonding. Decomposition before boiling is common for such compounds. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, methanol, ethyl acetate). Sparingly soluble in water. | The carboxylic acid and carbamate groups confer polarity, while the benzyl and pentanoic backbone provide non-polar character. This amphiphilic nature dictates its solubility profile. |
| pKa | ~4-5 for the carboxylic acid | The pKa of the carboxylic acid is expected to be in the typical range for aliphatic carboxylic acids. |
Synthesis and Characterization: A Validated Approach
The synthesis of 4-(((Benzyloxy)carbonyl)amino)pentanoic acid can be efficiently achieved in a two-step process starting from the commercially available precursor, levulinic acid.[5][6] This is followed by the standard and widely adopted Schotten-Baumann reaction for the Cbz protection of the resulting amino acid.[7][8]
Synthesis Workflow
The overall synthetic strategy involves the reductive amination of levulinic acid to yield 4-aminopentanoic acid, followed by the protection of the amino group.
Detailed Experimental Protocol
Step 1: Synthesis of (R)- or (S)-4-Aminopentanoic Acid
Recent advancements in biocatalysis have enabled the stereoselective synthesis of chiral amines from prochiral ketones. The use of engineered amine dehydrogenases or transaminases offers an environmentally friendly and highly enantioselective route to (R)- or (S)-4-aminopentanoic acid from levulinic acid.[5][6][9][10]
-
Reaction Setup: In a temperature-controlled reactor, a solution of levulinic acid in a suitable buffer (e.g., Tris-HCl, pH 8.0) is prepared.
-
Enzyme Addition: An engineered amine dehydrogenase or transaminase, along with a cofactor regeneration system (e.g., formate dehydrogenase and sodium formate for NADH regeneration), is added to the reaction mixture.[6]
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30-40 °C) with gentle agitation for a period of 12-24 hours.
-
Work-up and Isolation: Upon completion, the enzyme is removed by centrifugation or filtration. The pH of the supernatant is adjusted to the isoelectric point of the amino acid to induce precipitation. The crude product is then collected by filtration and can be further purified by recrystallization.
Causality Note: The use of a stereoselective enzyme is critical for obtaining an enantiomerically pure product, which is often a prerequisite for pharmaceutical applications.
Step 2: N-Cbz Protection of 4-Aminopentanoic Acid
The Schotten-Baumann reaction is a classic and reliable method for the N-acylation of amines.
-
Dissolution: The synthesized 4-aminopentanoic acid is dissolved in an aqueous solution of a base, such as sodium carbonate or sodium bicarbonate, to deprotonate the amino group and facilitate the reaction. A mixture of sodium carbonate and sodium bicarbonate can be used to maintain a stable pH between 8 and 10.[7][8]
-
Addition of Benzyl Chloroformate: The reaction mixture is cooled in an ice bath, and benzyl chloroformate (Cbz-Cl) is added dropwise with vigorous stirring. The base neutralizes the hydrochloric acid that is formed during the reaction.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to a pH of 2-3, leading to the precipitation of the Cbz-protected amino acid. The product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Trustworthiness Note: This protocol is self-validating as the progress of the reaction can be easily monitored by TLC, and the final product can be characterized by standard analytical techniques to confirm its identity and purity.
Spectroscopic Characterization (Predicted)
Based on the analysis of structurally similar compounds, the following spectroscopic data can be expected for 4-(((Benzyloxy)carbonyl)amino)pentanoic acid.[11][12]
¹H NMR (in CDCl₃, predicted chemical shifts in ppm):
-
1.1-1.3 (d, 3H): Methyl protons at the C4 position.
-
1.7-1.9 (m, 2H): Methylene protons at the C3 position.
-
2.3-2.5 (t, 2H): Methylene protons at the C2 position.
-
3.8-4.0 (m, 1H): Methine proton at the C4 position.
-
5.1 (s, 2H): Methylene protons of the benzyl group.
-
5.2-5.4 (d, 1H): NH proton of the carbamate.
-
7.2-7.4 (m, 5H): Aromatic protons of the benzyl group.
-
~11 (br s, 1H): Carboxylic acid proton.
¹³C NMR (in CDCl₃, predicted chemical shifts in ppm):
-
~20: Methyl carbon at C4.
-
~30-35: Methylene carbons at C2 and C3.
-
~45-50: Methine carbon at C4.
-
~67: Methylene carbon of the benzyl group.
-
~128-136: Aromatic carbons of the benzyl group.
-
~156: Carbonyl carbon of the carbamate.
-
~178: Carbonyl carbon of the carboxylic acid.
Applications in Research and Drug Development
The primary utility of 4-(((Benzyloxy)carbonyl)amino)pentanoic acid lies in its role as a versatile building block in organic synthesis, particularly in the fields of peptide chemistry and medicinal chemistry.
-
Peptide Synthesis: As a protected γ-amino acid, it can be incorporated into peptide chains to create peptidomimetics with altered secondary structures and improved stability against enzymatic degradation.[] The Cbz group provides robust protection of the amino functionality during peptide coupling reactions.[1]
-
Drug Development: Chiral γ-amino acids are important structural motifs in a variety of biologically active compounds, including pharmaceuticals for treating central nervous system disorders and neurodegenerative diseases.[5][6] This compound can serve as a key intermediate in the synthesis of such therapeutic agents.
-
Materials Science: Amino acid-based molecules are also being explored for the development of biodegradable polymers and other advanced materials.
Safety and Handling
As a laboratory chemical, 4-(((Benzyloxy)carbonyl)amino)pentanoic acid should be handled with appropriate care. While specific toxicity data is not available, the safety precautions for similar Cbz-protected amino acids should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion: A Valuable Addition to the Synthetic Chemist's Toolkit
4-(((Benzyloxy)carbonyl)amino)pentanoic acid, while not a commonplace reagent, represents a valuable and versatile building block for the synthesis of complex molecules. Its preparation from readily available starting materials via a combination of modern biocatalysis and classic organic reactions makes it an accessible target. The insights provided in this guide, from its extrapolated physicochemical properties to a detailed synthesis protocol and potential applications, are intended to empower researchers and drug development professionals to explore the full potential of this unique γ-amino acid derivative. As with any niche chemical, the key to its successful application lies in a thorough understanding of its properties and a well-designed synthetic strategy.
References
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